3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O6S/c1-14-21(22(25-32-14)17-6-4-5-7-18(17)24)23(27)26(15-10-11-33(28,29)13-15)19-9-8-16(30-2)12-20(19)31-3/h4-12,15H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQVFWFLDFRXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C3CS(=O)(=O)C=C3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features multiple functional groups that contribute to its biological activity. The presence of a chlorophenyl group and a dimethoxyphenyl moiety suggests potential interactions with various biological targets, including enzymes and receptors.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : The structural components may allow the compound to interact with specific receptors in the central nervous system (CNS), which could lead to neuropharmacological effects.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:
- Tested Strains : Escherichia coli and Staphylococcus aureus.
- Inhibition Zone : The compound showed significant inhibition zones in agar diffusion tests, indicating its effectiveness as an antimicrobial agent.
Anticancer Properties
Research has also explored the compound's potential as an anticancer agent:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : The compound displayed an IC50 value of 15 µM against MCF-7 cells, suggesting potent cytotoxicity.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of the compound against clinical isolates.
- Methodology : Disk diffusion method was employed.
- Results : The compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
-
Case Study on Anticancer Activity
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 Value/Zone of Inhibition |
|---|---|---|
| Antimicrobial | E. coli | 20 mm zone |
| Antimicrobial | S. aureus | 18 mm zone |
| Anticancer | MCF-7 | 15 µM |
| Anticancer | HeLa | 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
